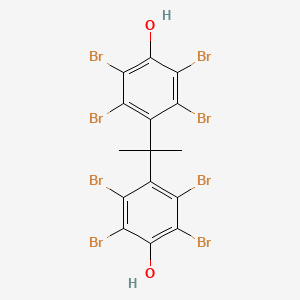
Glycidyl oleate, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycidyl oleate, ®-: is a glycidyl ester of oleic acid. It is a compound that contains both an epoxide group and a long-chain fatty acid. Glycidyl esters are known to be formed during the processing of edible oils, particularly during the deodorization step. These compounds are of interest due to their potential health effects and their presence in various food products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycidyl oleate can be synthesized through the epoxidation of oleic acid. This process typically involves the reaction of oleic acid with an epoxidizing agent such as peroxyacetic acid or hydrogen peroxide in the presence of a catalyst like tungstic acid . The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the epoxide group without over-oxidation.
Industrial Production Methods: In industrial settings, glycidyl esters are often produced during the high-temperature deodorization of edible oils. This process involves heating the oil to remove volatile compounds, which can lead to the formation of glycidyl esters from the naturally occurring mono- and diglycerides in the oil .
Análisis De Reacciones Químicas
Types of Reactions: Glycidyl oleate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated products.
Reduction: The epoxide ring can be reduced to form glycols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like peracids or ozone can be used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the epoxide group under mild conditions.
Major Products Formed:
Diols: Formed from the hydrolysis or reduction of the epoxide group.
Glycol Derivatives: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Glycidyl oleate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other glycidyl compounds and polymers.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of glycidyl oleate involves the reactivity of the epoxide group. The epoxide ring is highly strained and can react with nucleophiles, leading to the formation of various adducts. In biological systems, the epoxide group can react with DNA and proteins, potentially leading to mutagenic and carcinogenic effects .
Comparación Con Compuestos Similares
- Glycidyl palmitate
- Glycidyl stearate
- Glycidyl linoleate
- Glycidyl linolenate
Comparison: Glycidyl oleate is unique due to its long-chain unsaturated fatty acid (oleic acid) component. This gives it different physical and chemical properties compared to glycidyl esters of saturated fatty acids like glycidyl palmitate and glycidyl stearate. The presence of the double bond in oleic acid can influence the reactivity and stability of the compound .
Propiedades
Número CAS |
849589-86-2 |
|---|---|
Fórmula molecular |
C21H38O3 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
[(2R)-oxiran-2-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1 |
Clave InChI |
VWYIWOYBERNXLX-GDCKJWNLSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]1CO1 |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


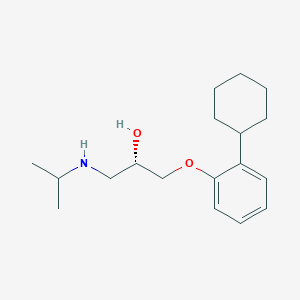


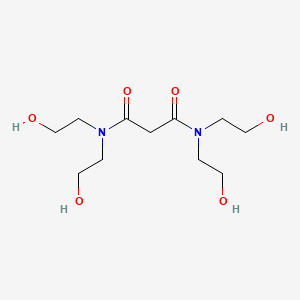
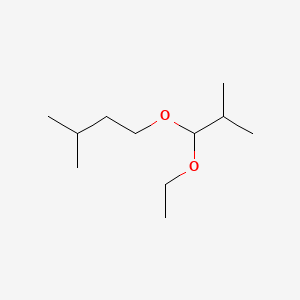
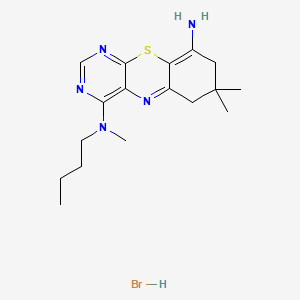
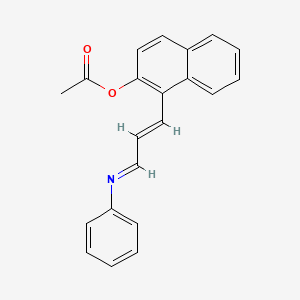

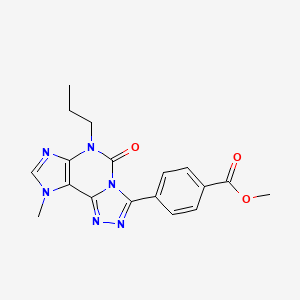

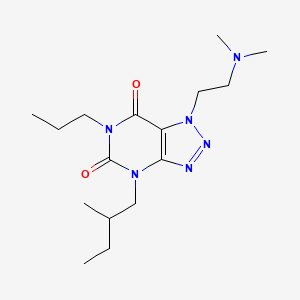
![8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12715366.png)
